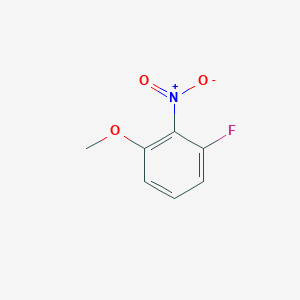

3-Fluoro-2-nitroanisole

Description

Contextualization of 3-Fluoro-2-nitroanisole within Aromatic Chemistry

Aromatic compounds are defined by their planar, cyclic structure with a continuous ring of overlapping p-orbitals, a feature that imparts unique stability. chemicals.co.ukhilarispublisher.com The quintessential aromatic compound is benzene (B151609) (C₆H₆). hilarispublisher.combritannica.com The introduction of substituents onto the benzene ring, such as in this compound, alters the electron density and reactivity of the ring.

In this compound, the methoxy (B1213986) group (-OCH₃) is an electron-donating group, while the nitro group (-NO₂) and the fluorine atom (-F) are electron-withdrawing. cymitquimica.com This specific arrangement of functional groups on the anisole (B1667542) core creates a unique electronic environment. The interplay between the electron-donating and electron-withdrawing effects of these substituents makes this compound a versatile building block in organic synthesis. Its structure allows for selective chemical modifications, enabling the synthesis of more complex molecules. cymitquimica.com

Research Significance and Scope in Organic Synthesis and Beyond

The strategic placement of the fluoro, nitro, and methoxy groups on the aromatic ring makes this compound a compound of considerable interest to the research community. The electron-withdrawing nature of the nitro and fluoro groups enhances the molecule's reactivity towards nucleophilic aromatic substitution reactions. atomfair.com This reactivity is a cornerstone of its utility as a chemical intermediate.

Researchers utilize this compound as a starting material or key intermediate in the synthesis of a wide array of more complex organic molecules. Its applications span various sectors, including the development of pharmaceuticals and agrochemicals. cymitquimica.comchemimpex.com The presence of a fluorine atom is particularly noteworthy, as the incorporation of fluorine into drug candidates can enhance metabolic stability and bioavailability. atomfair.com

Furthermore, the nitro group can be readily reduced to an amino group, providing a synthetic handle for further functionalization and the construction of diverse molecular architectures. This versatility positions this compound and its isomers as crucial components in the synthetic chemist's toolbox for creating novel compounds with potential biological or material science applications. atomfair.comchemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₃ | sigmaaldrich.com |

| Molecular Weight | 171.13 g/mol | sigmaaldrich.com |

| CAS Number | 641-49-6 | aablocks.com |

| Appearance | Solid | cymitquimica.comsigmaaldrich.comaablocks.com |

| Melting Point | 43°C | aablocks.com |

| InChI Key | GMWOSSBFNSZKAH-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | COc1cccc(F)c1N+=O | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWOSSBFNSZKAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382284 | |

| Record name | 3-Fluoro-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641-49-6 | |

| Record name | 3-Fluoro-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3 Fluoro 2 Nitroanisole

Established Synthetic Routes

Traditional methods for synthesizing 3-Fluoro-2-nitroanisole rely on well-established reactions, primarily focusing on the sequential introduction of the required functional groups onto an aromatic precursor. These routes include the nitration of a fluorinated anisole (B1667542) or the fluorination of a nitroanisole derivative.

Nitration Strategies in Fluorinated Anisole Synthesis

The direct nitration of 3-fluoroanisole (B32098) is a primary route for the synthesis of this compound. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. masterorganicchemistry.com The nitronium ion is typically generated in situ from nitric acid in the presence of a strong acid catalyst, most commonly sulfuric acid. masterorganicchemistry.com

The regiochemical outcome of the nitration is dictated by the directing effects of the existing substituents on the aromatic ring—the methoxy (B1213986) (-OCH₃) group and the fluorine (-F) atom. Both are ortho-, para-directing groups. However, the methoxy group is a strong activating group, while the fluorine atom is a deactivating group. In the nitration of anisole, a high degree of regioselectivity is generally observed, with the ortho and para positions being favored over the meta position. nih.gov The presence of the fluorine atom at the 3-position influences the distribution of the isomers.

Research has shown that the conditions of the nitration reaction, including the choice of nitrating agent, solvent, and catalyst, can significantly influence the ratio of ortho, meta, and para isomers. nih.govresearchgate.net For instance, the use of solid acid catalysts like zeolites has been explored to control the regioselectivity of nitration reactions, often favoring the para isomer due to steric constraints within the catalyst's pores. google.comcardiff.ac.uk

Table 1: Comparison of Nitrating Systems for Aromatic Compounds

| Nitrating Agent | Catalyst/Solvent | Key Features | Reference |

|---|---|---|---|

| HNO₃ / H₂SO₄ | Standard Mixed Acid | Traditional, highly reactive system. masterorganicchemistry.com | masterorganicchemistry.com |

| Concentrated HNO₃ | Zeolite | Can enhance para-regioselectivity. google.com | google.com |

| Nitric Acid (aqueous) | Co-acid-free | Environmentally benign approach. frontiersin.org | frontiersin.org |

Regioselective Fluorination Techniques for Aromatic Systems

An alternative synthetic approach involves the introduction of a fluorine atom onto a pre-existing nitroanisole scaffold. Achieving regioselectivity in aromatic fluorination can be challenging. Modern synthetic chemistry offers several techniques for the site-selective incorporation of fluorine.

One established method is the Sandmeyer reaction, which involves the diazotization of an amino group followed by decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source. For example, 3-amino-2-nitroanisole could be converted to this compound via this pathway. Copper-catalyzed variations of this reaction have been developed to improve efficiency and scope. acs.org

More recent advancements include the use of electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. mdpi.combeilstein-journals.org These reagents, often used in conjunction with a catalyst, allow for the direct fluorination of aromatic rings under milder conditions. mdpi.com The regioselectivity of these reactions is governed by the electronic properties of the substrate and can be directed by specific functional groups. Organocatalysis and transition-metal catalysis have emerged as powerful tools for controlling the position of fluorination in complex molecules. mdpi.comnih.govresearchgate.net

Advanced Synthetic Approaches

Contemporary research focuses on developing more sophisticated and efficient methods for synthesizing complex molecules like this compound. These approaches aim to improve yield, selectivity, and sustainability.

Catalytic Methods for Fluoronitroanisole Formation

Catalysis plays a crucial role in modern organic synthesis by enabling reactions under milder conditions and with greater control over selectivity. In the context of this compound synthesis, catalysts can be applied to both the nitration and fluorination steps.

As mentioned, zeolites can be used as shape-selective catalysts in nitration to control isomer distribution. cardiff.ac.uk In fluorination chemistry, a wide array of catalytic systems have been developed. Transition metal catalysts, photocatalysts, and organocatalysts have all been successfully employed for site-selective fluorination. mdpi.com For instance, silver-catalyzed decarboxylative fluorination and bismuth-catalyzed synthesis of aryl sulfonyl fluorides highlight the diverse catalytic strategies available for forming C-F bonds. mdpi.com Iron-catalyzed benzylic fluorination demonstrates the potential for inexpensive metals in these transformations. nsf.gov These catalytic methods offer pathways to fluorinated aromatics that may be difficult to access through traditional means.

Table 2: Examples of Modern Catalytic Fluorination

| Catalyst Type | Fluorinating Agent | Substrate Type | Key Advantage | Reference |

|---|---|---|---|---|

| Organocatalyst (I(I)/I(III)) | HF Source | Allenes | High regioselectivity for propargylic fluorides. nih.govresearchgate.net | nih.govresearchgate.net |

| Silver (AgNO₃) | Selectfluor® | Malonic acid derivatives | High chemoselectivity and functional group tolerance. mdpi.com | mdpi.com |

| Iron (Fe(acac)₂) | Selectfluor® | Benzylic systems | Uses an inexpensive and abundant metal catalyst. nsf.gov | nsf.gov |

Multicomponent and Cascade Reactions in its Derivatization

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. nih.gov While the direct synthesis of a relatively simple molecule like this compound via an MCR is less common, its derivatives are excellent candidates for use in such reactions.

For example, the nitro group of this compound can be readily reduced to an amine, yielding 3-fluoro-2-methoxyaniline. This aniline (B41778) derivative can then serve as a key building block in various MCRs, such as the Strecker, Ugi, or Povarov reactions, to rapidly generate complex molecular scaffolds. nih.gov This strategy allows for the efficient derivatization of the fluoronitroanisole core structure, which is particularly useful in the synthesis of libraries of compounds for pharmaceutical or agrochemical research.

Precursor Reactivity and Selectivity in this compound Synthesis

The synthesis of this compound, particularly through the nitration of 3-fluoroanisole, is fundamentally governed by the reactivity of the precursor and the directing effects of its substituents.

The anisole ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group. This group strongly directs incoming electrophiles to the ortho and para positions. The fluorine atom at the 3-position is an ortho-, para-director but is deactivating due to its high electronegativity. Therefore, in the nitration of 3-fluoroanisole, the incoming nitronium ion will be directed to positions 2, 4, and 6.

The final distribution of isomers (2-nitro, 4-nitro, and 6-nitro) depends on a delicate balance of electronic and steric factors.

Position 2: Ortho to the strongly activating methoxy group and ortho to the deactivating fluoro group.

Position 4: Para to the deactivating fluoro group and ortho to the activating methoxy group.

Position 6: Para to the activating methoxy group and meta to the deactivating fluoro group.

Studies on the nitration of substituted anisoles have shown that achieving high regioselectivity can be challenging, and mixtures of isomers are often obtained. nih.govresearchgate.netfrontiersin.org The specific reaction conditions—such as the nitrating agent, temperature, and presence of a catalyst—are critical for controlling the reaction's outcome and maximizing the yield of the desired this compound isomer. google.comcardiff.ac.uk

Mechanistic Investigations of Chemical Transformations Involving 3 Fluoro 2 Nitroanisole

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for 3-Fluoro-2-nitroanisole, enabling the displacement of the fluoride (B91410) ion by a variety of nucleophiles. This process is facilitated by the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack. wikipedia.org The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

Influence of Electronic and Steric Factors on SNAr Reactivity

The reactivity of this compound in SNAr reactions is significantly governed by both electronic and steric factors. The strong electron-withdrawing nature of the nitro group (-NO2) is paramount. nih.gov Positioned ortho to the fluorine atom, the nitro group effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction. wikipedia.orglibretexts.org This stabilization is most effective when the electron-withdrawing group is in the ortho or para position relative to the leaving group. libretexts.org

Fluorine's high electronegativity also plays a crucial role. It creates a polarized carbon-fluorine bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack. youtube.comyoutube.com Interestingly, in the context of SNAr, fluoride is an excellent leaving group, a contrast to SN1 and SN2 reactions. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the electron-withdrawing nature of fluorine. youtube.com

Steric hindrance can also influence reactivity. While the methoxy (B1213986) group (-OCH3) is not exceptionally bulky, its presence, along with the adjacent nitro group, can create some steric congestion around the reaction center. This can affect the approach of the nucleophile. In cases with bulkier nucleophiles or substituents, steric effects can lead to a decrease in reaction rates. researchgate.netrsc.org

| Factor | Influence on SNAr Reactivity | Mechanism of Influence |

|---|---|---|

| Nitro Group (-NO2) | Strongly Activating | Stabilizes the negatively charged Meisenheimer complex through resonance. wikipedia.orglibretexts.org |

| Fluorine Atom (F) | Good Leaving Group & Activating | Increases electrophilicity of the ipso-carbon; its high electronegativity facilitates nucleophilic attack. youtube.comyoutube.com |

| Methoxy Group (-OCH3) | Weakly Activating/Steric Influence | Can provide some electronic activation but also contributes to steric hindrance around the reaction site. |

| Steric Hindrance | Generally Rate-Decreasing | Increased steric bulk from substituents or the nucleophile can impede the formation of the reaction intermediate. researchgate.netrsc.org |

Intermolecular and Intramolecular SNAr Processes

This compound can participate in both intermolecular and intramolecular SNAr reactions. Intermolecular reactions, which are more common, involve the attack of an external nucleophile, such as an amine, alkoxide, or thiol, leading to the substitution of the fluorine atom. beilstein-journals.org These reactions are fundamental in synthesizing a wide array of substituted anisole (B1667542) derivatives.

Intramolecular SNAr reactions are also possible if a suitable nucleophilic moiety is present within the same molecule, appropriately positioned to attack the carbon bearing the fluorine. These reactions lead to the formation of cyclic, often heterocyclic, compounds. The efficiency of intramolecular cyclization is highly dependent on factors such as the length and flexibility of the chain connecting the nucleophile to the aromatic ring, as well as the nature of the nucleophilic atom.

Reductive Transformations of the Nitro Group

The nitro group of this compound is readily susceptible to reduction, a transformation that is pivotal for the synthesis of various amino compounds. The choice of reducing agent and reaction conditions allows for the selective formation of different reduction products.

Amination Mechanisms and Catalytic Hydrogenation

The most common reductive transformation is the conversion of the nitro group to a primary amine (amination). Catalytic hydrogenation is a widely employed and efficient method for this purpose. commonorganicchemistry.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel, in the presence of hydrogen gas. commonorganicchemistry.comwikipedia.org The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine product. google.comgoogle.com

The general mechanism for the catalytic hydrogenation of a nitroarene to an aniline (B41778) is as follows:

Adsorption of the nitro compound and hydrogen onto the catalyst surface.

Stepwise reduction of the nitro group, first to a nitroso group, then to a hydroxylamine.

Further reduction of the hydroxylamine to the corresponding amine.

Desorption of the amine product from the catalyst surface.

Selective Reduction Strategies and Byproduct Formation

Achieving selective reduction of the nitro group without affecting other functional groups, such as the fluorine or methoxy group, is crucial. While catalytic hydrogenation is effective, other reagents can offer different levels of selectivity. For instance, metals like iron, zinc, or tin in acidic media are classic reagents for nitro group reduction. commonorganicchemistry.comwikipedia.org Tin(II) chloride is known for its mildness and can be used when other reducible functional groups are present. commonorganicchemistry.comreddit.com

Under certain conditions, the reduction can be controlled to yield intermediate products. For example, the use of specific reagents or controlled catalytic hydrogenation can lead to the formation of N-arylhydroxylamines. wikipedia.org

Byproduct formation can occur, particularly under harsh reaction conditions. Potential side reactions include the formation of azo or azoxy compounds, which result from the condensation of partially reduced intermediates like nitrosoarenes and hydroxylamines. google.comgoogle.com The choice of catalyst and careful control of reaction parameters such as temperature, pressure, and solvent can minimize the formation of these byproducts. google.comstevens.edu

| Reducing Agent/Method | Primary Product | Selectivity & Notes | Potential Byproducts |

|---|---|---|---|

| H2, Pd/C | Amine | Highly efficient and common for complete reduction. commonorganicchemistry.com | Over-reduction or dehalogenation under harsh conditions. |

| H2, Raney Nickel | Amine | Effective, can sometimes be used to avoid dehalogenation of aryl halides. commonorganicchemistry.com | Similar to Pd/C. |

| Fe, Acid (e.g., AcOH) | Amine | Mild and selective for nitro groups. commonorganicchemistry.com | Iron sludge can complicate workup. |

| SnCl2 | Amine | Mild conditions, good for substrates with other reducible groups. commonorganicchemistry.comreddit.com | Tin salts in waste. |

| Controlled Reduction (e.g., specific catalysts/conditions) | Hydroxylamine | Requires careful control of reagents and reaction parameters. wikipedia.org | Mixture of reduction products. |

Electrophilic Aromatic Substitution (EAS) Directing Effects

In electrophilic aromatic substitution (EAS), the substituents already present on the benzene (B151609) ring dictate the position of the incoming electrophile. The substituents on this compound—methoxy, nitro, and fluoro groups—each exert their own directing influence.

Methoxy Group (-OCH3): The methoxy group is a strongly activating group and an ortho-, para-director. organicchemistrytutor.comyoutube.com It donates electron density to the ring through resonance (+M effect), which stabilizes the carbocation intermediate (sigma complex) formed during the reaction. organicchemistrytutor.comyoutube.com

Nitro Group (-NO2): The nitro group is a strongly deactivating group and a meta-director. latech.eduwou.edu It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, destabilizing the sigma complex, particularly when the electrophile adds to the ortho or para positions.

In this compound, these competing effects determine the regioselectivity of an EAS reaction. The powerful activating and ortho-, para-directing effect of the methoxy group will likely dominate. The nitro group strongly deactivates the ring, particularly at the positions ortho and para to it. The fluoro group, while an ortho-, para-director, is deactivating. Therefore, the most likely positions for electrophilic attack would be those that are activated by the methoxy group and least deactivated by the other substituents. Steric hindrance from the existing groups will also play a role, potentially favoring substitution at the less crowded positions. wou.edu

Regiochemical Control by Fluoro, Methoxy, and Nitro Substituents

The regioselectivity of electrophilic aromatic substitution (EAS) on a substituted benzene ring is dictated by the electronic properties of the existing substituents. wikipedia.org In this compound, the directing effects of the fluoro, methoxy, and nitro groups are in competition.

The methoxy group (-OCH3) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance (+M effect). organicchemistrytutor.com This effect increases the nucleophilicity of the ortho and para positions, making them more susceptible to electrophilic attack.

The fluoro group (-F) exhibits a dual electronic effect. It is an electron-withdrawing group through induction (-I effect) due to its high electronegativity, which deactivates the ring. However, it can also donate electron density through resonance (+M effect) via its lone pairs. csbsju.edu For fluorine, the inductive effect generally outweighs the resonance effect, making it a deactivating group. Despite this, the resonance effect still directs incoming electrophiles to the ortho and para positions. wikipedia.org

The nitro group (-NO2) is a strong deactivating group due to its potent electron-withdrawing nature through both inductive (-I) and resonance (-M) effects. minia.edu.eg This significantly reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. The deactivating nature of the nitro group directs incoming electrophiles to the meta position. chemrxiv.org

In this compound, the methoxy group at position 1, the nitro group at position 2, and the fluoro group at position 3 create a complex pattern of activation and deactivation. The powerful activating and ortho-, para-directing effect of the methoxy group will strongly influence the regioselectivity. The nitro group strongly deactivates the ring, particularly at the positions ortho and para to it. The fluoro group, being a deactivating ortho-, para-director, will also influence the substitution pattern. The ultimate regiochemical outcome of an EAS reaction on this compound will depend on the interplay of these competing effects, with the strongly activating methoxy group likely having a dominant role in directing the substitution to the available ortho and para positions, while considering the deactivating effects of the other substituents.

Table 1: Directing Effects of Substituents in this compound

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| Methoxy (-OCH3) | 1 | Activating (+M > -I) | Ortho, Para |

| Nitro (-NO2) | 2 | Deactivating (-M, -I) | Meta |

Theoretical Predictions of EAS Pathways

Computational chemistry provides powerful tools for predicting the feasible pathways of chemical reactions. nih.gov For electrophilic aromatic substitution reactions, theoretical calculations can be employed to determine the relative energies of the possible intermediates and transition states, thereby predicting the most likely site of substitution. nih.gov

Methods like Density Functional Theory (DFT) can be used to model the reaction of this compound with various electrophiles. By calculating the energies of the sigma-complexes (arenium ions) formed upon attack at each possible position on the aromatic ring, the most stable intermediate can be identified. The stability of the sigma-complex is a key factor in determining the regioselectivity of the reaction. mdpi.com

For this compound, theoretical calculations would likely confirm the directing effects discussed in the previous section. The calculations would quantify the stabilizing effect of the methoxy group's resonance donation and the destabilizing effects of the nitro and fluoro groups' inductive withdrawal on the different possible sigma-complexes. It is expected that the computational models would predict that electrophilic attack is most favored at the positions activated by the methoxy group and least deactivated by the nitro and fluoro groups. The RegioSQM method, a computational tool that predicts regioselectivity by identifying the aromatic carbon with the highest proton affinity, could also be applied to provide a rapid prediction of the most nucleophilic sites on the this compound ring. chemrxiv.org

Other Significant Reaction Mechanisms

Beyond electrophilic aromatic substitution, this compound can undergo a variety of other chemical transformations, each with its own distinct mechanism.

The methoxy group in nitroanisole derivatives can undergo oxidative transformations, most notably O-demethylation. Studies on p-nitroanisole have shown that its O-demethylation can be stimulated by ethanol (B145695) in perfused livers from fasted rats, a process that involves the production of NADH. nih.gov The metabolism of o-nitroanisole in human hepatic microsomes also results in the formation of an O-demethylated product, 2-nitrophenol, as well as ring-oxidized derivatives. nih.gov

Nitroaromatic compounds are known to exhibit rich and complex photochemistry. rsc.org Upon absorption of light, this compound would be promoted to an electronically excited state. The subsequent decay pathways can include photochemical nucleophilic substitution, rearrangement, or cleavage reactions.

Studies on methyl-substituted derivatives of p- and o-nitroanisole have shown that they undergo photochemical nucleophilic substitution reactions with hydroxide (B78521) ions, leading to the replacement of both the methoxy and the nitro groups. oup.com The regioselectivity and efficiency of these photosubstitution reactions are influenced by the position of the substituents. For o-nitroanisole, photohydrolysis can lead to the competing replacement of both the nitro and methoxy groups. cdnsciencepub.com

The mechanism of such photosubstitution reactions can proceed through the triplet excited state of the nitroaromatic compound. The excited state has a different electronic distribution compared to the ground state, which can alter the reactivity and regioselectivity of the molecule. For instance, the nitro group in the excited state can activate the meta position towards nucleophilic attack. Furthermore, the photolysis of ortho-nitrophenols has been shown to be a gas-phase source of HONO, a process initiated by intramolecular hydrogen transfer from the phenolic OH group to the nitro group. researchgate.net While this compound lacks a phenolic hydroxyl group, photochemical intramolecular reactions involving the methoxy group or other parts of the molecule could be possible. The photolysis of ortho-nitrobenzyl derivatives, a related class of compounds, proceeds via the formation of an aci-nitro intermediate. researchgate.net

Nitroaromatic compounds can participate in base-mediated cyclization and rearrangement reactions. A recently developed base-mediated reductive cyclization of 4-nitrophenylcyclohexanones provides access to hexahydro-2,6-methano-1-benzazocine ring systems. acs.org Although this is an intermolecular reaction followed by an intramolecular cyclization, it highlights the potential for the nitro group to participate in cyclization reactions under basic conditions.

For this compound, the presence of the electron-withdrawing nitro group can acidify the protons on the methyl group of the methoxy moiety. Under strong basic conditions, deprotonation of the methyl group could potentially lead to an intramolecular cyclization or rearrangement. Furthermore, base-mediated cascade rearrangements of aryl-substituted diallyl ethers have been shown to proceed through selective oup.comcdnsciencepub.com-Wittig-oxy-Cope and isomerization-Claisen rearrangements, demonstrating the utility of base catalysis in promoting complex molecular transformations of ethers. organic-chemistry.org While specific examples for this compound are not documented, the general principles of base-mediated reactions of nitroaromatic ethers suggest that such transformations could be mechanistically feasible.

The cleavage of the C-N and N-O bonds in nitroarenes is a fundamental process in their chemical transformations, particularly in their reduction and decomposition pathways. rsc.org

C-N Bond Cleavage: The homolytic dissociation of the C-NO2 bond is often the primary fission process in the thermal decomposition of nitroaromatic compounds. scispace.com The C-NO2 bond dissociation energies are a key parameter in understanding the stability and reactivity of these compounds. Substituent effects can influence the strength of the C-N bond. For instance, in the fragmentation of thiamin derivatives, the cleavage of a C-N bond was found to be insensitive to substituent effects, suggesting a facile process resembling a rsc.orgacs.org sigmatropic rearrangement. nih.gov

N-O Bond Cleavage: The N-O bond in the nitro group can also undergo cleavage, leading to various reactive intermediates. Recent advances have highlighted the utility of N-O bond cleavage in nitroarenes for the generation of nitrene intermediates, which can then undergo skeletal editing reactions. rsc.org Furthermore, the nitro group can serve as an oxygen source through N-O bond cleavage. unc.edu Reductive cleavage of N-O bonds in oxazines can be catalyzed by low-valent iron complexes. rsc.org The development of new reactions driven by N-O bond cleavage is an active area of research. nih.gov For this compound, both C-N and N-O bond cleavage would be important mechanistic steps in its reduction to the corresponding aniline or in other transformations involving the nitro group.

Thermal Decomposition Pathways and Fluorine Atom Migration

Studies on DFTNAN indicate that thermal decomposition is a complex process involving the cleavage of the C-NO2 bond and subsequent reactions. semanticscholar.orgnih.gov In the case of DFTNAN, major side reactions are reported to include the generation of polycyclic compounds and fluorine atom migration. semanticscholar.orgnih.gov However, due to the significant differences in the number and position of nitro and fluoro substituents between DFTNAN and this compound, these findings cannot be directly extrapolated to predict the thermal decomposition pathways of the latter.

Further research, including experimental techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) and computational modeling, would be necessary to elucidate the specific thermal decomposition pathways and the potential for fluorine atom migration in this compound. At present, there is a lack of specific data to populate tables or provide detailed research findings on this particular subject.

Advanced Spectroscopic and Computational Analysis of 3 Fluoro 2 Nitroanisole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Elucidation

NMR spectroscopy is a cornerstone technique for the analysis of organic molecules, providing detailed information about atomic connectivity and molecular structure. nih.gov For compounds like 3-Fluoro-2-nitroanisole, advanced NMR methods are crucial for unambiguous signal assignment and for studying dynamic processes and reaction mechanisms.

Deuterium (B1214612) Isotope Effects on NMR Spectra and Molecular Interactions

The substitution of a proton (¹H) with a deuteron (B1233211) (²H or D) introduces subtle but measurable changes in NMR spectra, known as deuterium isotope effects (DIEs). These effects are a powerful tool for structural and mechanistic studies. The secondary DIE on a ¹³C chemical shift is defined as ⁿΔC(D) = δC(H) – δC(D), where 'n' is the number of bonds separating the observed carbon from the site of deuteration. srce.hr

The magnitude and sign of these isotope shifts depend on various factors, including molecular geometry, vibrational modes, and electronic effects. One-bond isotope shifts (¹ΔC) from deuterium substitution can range from 0.2 to 1.5 ppm, while two-bond shifts (²ΔC) are typically around 0.1 ppm. huji.ac.il Longer-range effects are generally smaller but can be significant in systems with strong hydrogen bonding or steric strain. huji.ac.ilnih.gov

In the context of this compound and its derivatives, measuring DIEs can help in:

Signal Assignment: Aiding in the unambiguous assignment of ¹H and ¹³C signals in crowded spectral regions.

Conformational Analysis: Providing insights into the preferred orientation of the methoxy (B1213986) group relative to the nitro and fluoro substituents.

Intermolecular Interactions: Probing weak intermolecular interactions, such as hydrogen bonding, in solution. In systems capable of hydrogen bonding, DIEs can be unusually large and provide information on bond strength. nih.gov

| Isotope Effect | Typical Magnitude (ppm) | Key Influencing Factors |

|---|---|---|

| ¹ΔC(D) (One-bond) | -0.2 to -1.5 | Hybridization of the carbon atom |

| ²ΔC(D) (Two-bond) | -0.05 to -0.15 | Bond angles, electronegativity of substituents |

| ³ΔC(D) (Three-bond) | -0.02 to +0.07 | Torsional (dihedral) angle |

| Long-range (n > 3) | < 0.01 | Hydrogen bonding, steric compression |

Multidimensional NMR Techniques for Complex Reaction Mixture Analysis

Analyzing complex mixtures, such as those generated during the synthesis or derivatization of this compound, presents a significant challenge due to severe signal overlap in standard one-dimensional ¹H NMR spectra. nih.govresearchgate.net Multidimensional NMR experiments are indispensable for overcoming this complexity by dispersing signals across two or more frequency dimensions. nih.gov

Key techniques include:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (¹H-¹H), revealing the spin systems of individual components in the mixture.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C), providing a powerful method for resolving overlapping proton signals based on the wider chemical shift range of ¹³C.

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically over 2-4 bonds), which is crucial for piecing together the carbon skeleton and identifying connectivity between different functional groups.

Advanced Methods: For particularly complex mixtures, techniques like Maximum-Quantum (MaxQ) NMR can simplify crowded aromatic regions by separating spin systems based on the highest-quantum coherence they can form. scispace.com Ultrafast 2D NMR methods can dramatically reduce acquisition times, making them suitable for monitoring reactions in real-time. nih.govresearchgate.net

These methods allow for the identification of reactants, intermediates, products, and byproducts directly within the reaction mixture, often without the need for prior separation. nih.gov

Vibrational Spectroscopy (FT-IR and FT-Raman) and Quantum Chemical Calculations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for structural identification.

Correlation of Vibrational Modes with Molecular Structure and Conformation

The FT-IR and FT-Raman spectra of this compound are characterized by vibrations associated with the substituted benzene (B151609) ring, the nitro group, the methoxy group, and the carbon-fluorine bond.

Nitro (NO₂) Group Vibrations: The asymmetric (νas) and symmetric (νs) stretching modes of the NO₂ group are typically strong in the IR spectrum. For nitroaromatic compounds, these bands are expected in the regions of 1500-1565 cm⁻¹ and 1330-1370 cm⁻¹, respectively. orientjchem.org

Anisole (B1667542) (C-O-C) Vibrations: The asymmetric and symmetric stretching of the Ar-O-CH₃ ether linkage typically appears in the 1230-1270 cm⁻¹ and 1020-1050 cm⁻¹ regions.

Carbon-Fluorine (C-F) Vibrations: The C-F stretching vibration in fluoroaromatic compounds is a strong band in the IR spectrum, generally found between 1150 cm⁻¹ and 1250 cm⁻¹. researchgate.net

Aromatic Ring Vibrations: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1400-1610 cm⁻¹ region. Ring breathing modes and out-of-plane C-H bending are also characteristic.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR/Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium / Strong |

| CH₃ Asymmetric Stretch | 2950 - 3000 | Medium / Medium |

| NO₂ Asymmetric Stretch | 1500 - 1565 | Very Strong / Medium |

| Aromatic C=C Stretch | 1400 - 1610 | Strong / Strong |

| NO₂ Symmetric Stretch | 1330 - 1370 | Strong / Strong |

| Ar-O Asymmetric Stretch | 1230 - 1270 | Strong / Medium |

| C-F Stretch | 1150 - 1250 | Very Strong / Weak |

| O-CH₃ Symmetric Stretch | 1020 - 1050 | Strong / Medium |

Density Functional Theory (DFT) for Spectral Prediction and Assignment

While empirical correlations are useful, unambiguous assignment of all vibrational modes requires computational support. Density Functional Theory (DFT) has become a standard tool for this purpose. nih.gov The process involves:

Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation.

Frequency Calculation: Harmonic vibrational frequencies are calculated for the optimized structure. Common theoretical levels include the B3LYP functional with a basis set such as 6-311++G(d,p). nih.govresearchgate.net

Scaling: Calculated frequencies are systematically higher than experimental ones due to the harmonic approximation and basis set limitations. They are therefore scaled by an empirical factor to improve agreement with experimental data.

Assignment: The calculated spectrum is compared with the experimental FT-IR and FT-Raman spectra. The potential energy distribution (PED) is analyzed to determine the contribution of different internal coordinates to each normal mode, leading to a detailed and reliable assignment of the observed bands. nih.govsemanticscholar.org

This combined experimental and computational approach has been successfully applied to numerous related molecules, such as p-iodoanisole and 2-nitroanisole, demonstrating its accuracy and reliability. nih.govnih.gov

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used to confirm the molecular weight of products and to gain structural information from their fragmentation patterns. For reaction monitoring, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for separating components of a mixture before MS analysis. mdpi.comresearchgate.net

For this compound (C₇H₆FNO₃, Molecular Weight: 171.13 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 171. scbt.comsigmaaldrich.com The fragmentation pattern is dictated by the substituents on the aromatic ring. Characteristic fragmentation pathways for nitroaromatic compounds include the loss of neutral species such as NO₂ (46 Da), NO (30 Da), and O (16 Da). nih.gov

Expected fragmentation for this compound includes:

Loss of NO₂: [M - 46]⁺ → C₇H₆FO⁺ at m/z 125

Loss of CH₃: [M - 15]⁺ → C₆H₃FNO₃⁺ at m/z 156

Loss of OCH₃: [M - 31]⁺ → C₆H₃FNO₂⁺ at m/z 140

Loss of NO: [M - 30]⁺ → C₇H₆FNO₂⁺ at m/z 141

By monitoring the abundance of the molecular ion of the reactant and the appearance of ions corresponding to products, the progress of a chemical reaction can be tracked over time. Furthermore, tandem mass spectrometry (MS/MS) techniques like Selected Reaction Monitoring (SRM) can be employed for highly specific and quantitative analysis. wikipedia.org In SRM, a specific precursor ion (e.g., the molecular ion of a product) is selected and fragmented, and then a specific product ion from that fragmentation is monitored, greatly enhancing sensitivity and selectivity. wikipedia.org

| m/z Value | Ion Formula | Proposed Neutral Loss |

|---|---|---|

| 171 | [C₇H₆FNO₃]⁺ | Molecular Ion [M]⁺ |

| 156 | [C₆H₃FNO₃]⁺ | ·CH₃ |

| 141 | [C₇H₆FNO₂]⁺ | ·NO |

| 140 | [C₆H₃FNO₂]⁺ | ·OCH₃ |

| 125 | [C₇H₆FO]⁺ | ·NO₂ |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, HRMS provides the exact mass of the molecular ion, which can be used to confirm its chemical formula. The high precision of HRMS allows differentiation between compounds that may have the same nominal mass but different elemental formulas.

The theoretical exact mass of this compound (C7H6FNO3) is calculated to be 171.03317 g/mol . lookchem.com An experimental HRMS analysis would aim to measure this value with a very low margin of error, typically in the parts-per-million (ppm) range. This confirmation is fundamental in chemical synthesis and analysis to verify the identity of the target molecule.

Table 1: HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C7H6FNO3 | lookchem.comscbt.comsigmaaldrich.com |

| Theoretical Exact Mass | 171.03317122 u | lookchem.com |

| Nominal Mass | 171 u | scbt.com |

| Common Ion Adducts | [M+H]+, [M+Na]+ | N/A |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. nih.govnih.gov In the context of this compound, GC-MS is invaluable for analyzing its purity and identifying potential byproducts from its synthesis or volatile products from its decomposition. mdpi.com

The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. mdpi.com As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. This mass spectrum acts as a "chemical fingerprint," allowing for the identification of the compounds by comparison to spectral libraries. nih.gov For instance, analyzing the headspace above a heated sample of this compound could reveal the identities of volatile degradation products. mdpi.com

Table 2: Hypothetical GC-MS Analysis of this compound Decomposition Products

| Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) | Proposed Origin |

|---|---|---|---|

| 5.8 | 3-Fluoroanisole (B32098) | 126, 111, 95, 83 | Loss of nitro group |

| 7.2 | 1-Fluoro-2-methoxybenzene | 126, 111, 95, 83 | Isomerization/Rearrangement |

| 9.5 | 2,6-Difluoro-1-nitrobenzene | 159, 129, 113, 83 | Potential precursor impurity |

Thermal Analysis Techniques for Decomposition Pathways

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in thermal analysis that provide complementary information about how a material's properties change with temperature. labmanager.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. umd.edu For this compound, a TGA scan would reveal its thermal stability, the temperature ranges at which decomposition occurs, and the presence of any residual volatiles like solvents. alstesting.co.th The resulting data is typically plotted as mass percentage versus temperature, with steps in the curve indicating mass loss events. umd.edu

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net This technique is used to detect thermal events such as melting, crystallization, and glass transitions. labmanager.comri.se A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point, followed by exothermic peaks if decomposition releases energy. researchgate.net

Together, these methods can characterize the thermal profile of this compound, which is crucial for understanding its stability and handling requirements. labmanager.com

Table 3: Expected Thermal Analysis Data for this compound

| Technique | Parameter | Expected Observation |

|---|---|---|

| TGA | Onset of Decomposition (T_onset) | Temperature at which significant mass loss begins. |

| TGA | Residual Mass | Percentage of mass remaining at the end of the analysis. |

| DSC | Melting Point (T_m) | A sharp endothermic peak indicating the solid-to-liquid phase transition. |

| DSC | Enthalpy of Fusion (ΔH_fus) | Energy required to melt the sample, calculated from the peak area. |

Coupled Analytical Techniques (e.g., DSC-TG-FTIR-MS, T-jump-PyGC-MS)

To gain a deeper understanding of the decomposition pathways of this compound, thermal analysis instruments can be coupled with spectroscopic and spectrometric techniques. nih.gov These hyphenated systems allow for the real-time identification of the gaseous products evolved during thermal events observed by TGA or DSC. mdpi.comresearchgate.net

A common setup is TG-FTIR/MS , where the outlet of the TGA furnace is connected to both a Fourier-Transform Infrared (FTIR) spectrometer and a Mass Spectrometer (MS). nih.gov As the sample is heated and decomposes, the evolved gases are analyzed simultaneously. FTIR identifies functional groups (e.g., CO2, NO2, H2O), while MS provides the molecular weights of the fragments, allowing for precise identification of the decomposition products. mdpi.com This provides a detailed mechanism of thermal degradation. nih.gov

Techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) involve the rapid heating (pyrolysis) of a sample, followed by the separation and identification of the resulting volatile fragments by GC-MS. This can elucidate the primary decomposition reactions under high-temperature conditions.

Table 4: Evolved Gas Analysis of this compound by TG-MS

| Temperature Range (°C) | Mass Loss Event (from TGA) | Evolved Species Detected (by MS) | Likely Molecular Fragment |

|---|---|---|---|

| 200-250 | 1st Stage | m/z = 30, 46 | NO, NO2 |

| 250-300 | 1st Stage | m/z = 31, 15 | OCH3, CH3 |

| 300-400 | 2nd Stage | m/z = 28, 44 | CO, CO2 |

Molecular Modeling and Dynamics Simulations

Predicting Intermolecular Interactions and Binding Energies

Molecular modeling and dynamics simulations are powerful computational tools used to investigate molecular behavior at the atomic level. researchgate.net These methods can predict how this compound interacts with other molecules, which is fundamental in fields like materials science and drug design. mdpi.comresearchgate.net

Using force fields like CHARMM36 or OPLS, molecular dynamics (MD) simulations can model the movements of atoms in a system over time. nih.gov This allows for the calculation of binding free energies between this compound and a target molecule, such as a protein receptor or a solvent. mdpi.com The simulations can identify key intermolecular interactions, including hydrogen bonds, π-π stacking, and van der Waals forces, that stabilize the complex. mdpi.com This predictive capability can guide experimental work by identifying promising derivatives or formulations. researchgate.net

Table 5: Simulated Interaction Parameters for this compound with a Hypothetical Receptor Site

| Interaction Type | Key Residues/Atoms Involved | Calculated Binding Energy Contribution (kcal/mol) |

|---|---|---|

| Hydrogen Bond | Nitro-group oxygen with receptor's Lysine side-chain | -4.5 |

| π-π Stacking | Aromatic ring with receptor's Phenylalanine side-chain | -2.8 |

| Halogen Bond | Fluorine atom with receptor's backbone carbonyl | -1.5 |

| van der Waals | Methoxy group with receptor's hydrophobic pocket | -2.1 |

| Total Binding Energy | | -10.9 |

Simulating Reaction Pathways and Transition States

The simulation of reaction pathways for this compound, while not extensively documented in dedicated studies, can be inferred from computational analyses of related nitroaromatic compounds. Theoretical studies on substituted nitrobenzenes have established that the primary unimolecular decomposition pathways involve either the direct cleavage of the carbon-nitro (C–NO₂) bond or a multi-step mechanism leading to the formation of phenoxyl and nitrogen monoxide radicals. acs.org

For nitrobenzene (B124822) itself, density functional theory (DFT) calculations at the PBE0/6-31+G(d,p) level indicate that the direct dissociation of the C–NO₂ bond is energetically more favorable, with a calculated dissociation energy 7.5 kcal/mol lower than the activation energy for the alternative pathway. acs.org The presence of substituents on the aromatic ring significantly influences the energies of these decomposition mechanisms. While substituents in the meta position generally have a negligible effect, those in the ortho and para positions can cause significant deviations due to resonance effects. acs.org

In the case of this compound, the fluorine atom at the meta position relative to the nitro group would be expected to have a less pronounced electronic influence on the C–NO₂ bond strength compared to ortho or para substituents. acs.org However, the adjacent methoxy group in the ortho position can exert a more substantial electronic and steric influence.

Insights can also be drawn from studies on more complex, related molecules such as 3,5-Difluoro-2,4,6-trinitroanisole (DFTNAN). Experimental and computational studies on the thermal decomposition of DFTNAN reveal that the initial and primary reaction is the cleavage of a C–NO₂ bond. nih.govresearchgate.net This initial bond breakage is followed by the rapid release of heat, which then triggers further reactions, including the opening of the benzene ring. nih.govresearchgate.net

Based on these related studies, a plausible simulated reaction pathway for the thermal decomposition of this compound would initiate with the homolytic cleavage of the C–NO₂ bond to form a 3-fluoro-2-methoxyphenyl radical and a nitrogen dioxide radical. The transition state for this initial step would involve the elongation of the C–NO₂ bond. Subsequent reactions could involve intramolecular rearrangements of the resulting radical or reactions with other available species.

A summary of the likely initial decomposition steps is presented in the table below:

| Reactant | Initial Products | Key Reaction Type |

| This compound | 3-Fluoro-2-methoxyphenyl radical + NO₂ | C–NO₂ Bond Cleavage |

Further computational studies, specifically focused on this compound, would be necessary to precisely determine the activation energies and geometries of the transition states involved in its decomposition. Such studies would likely employ DFT methods to map the potential energy surface and locate the saddle points corresponding to the transition states for various possible reaction pathways.

Assessment of Molecular Stability and Conformational Dynamics

The molecular stability and conformational dynamics of this compound are governed by the interplay of electronic and steric effects arising from its substituents. The rotational isomerism of the methoxy group relative to the benzene ring is a key aspect of its conformational landscape. Computational studies on anisole and its derivatives have provided a framework for understanding these dynamics. researchgate.net

For the parent anisole molecule, computational methods generally predict a planar conformer to be the most stable. researchgate.net The introduction of substituents, such as the fluoro and nitro groups in this compound, will influence the rotational barrier of the methoxy group and potentially lead to the existence of multiple stable conformers.

A theoretical investigation of fluoroanisole isomers using DFT with the B3LYP functional and a 6-311++G(d,p) basis set has been performed to understand their molecular properties and conformational preferences. researchgate.net While this study did not specifically include the nitro group, it provides a basis for understanding the conformational effects of the fluorine and methoxy groups.

The conformational dynamics of this compound will primarily involve the rotation around the C–O bond of the methoxy group. The potential energy surface for this rotation would likely exhibit minima corresponding to stable conformers and maxima corresponding to the transition states for interconversion between them. The relative energies of these conformers and the heights of the rotational barriers can be calculated using computational methods.

A hypothetical conformational analysis of this compound would consider the different spatial arrangements of the methoxy group relative to the nitro and fluoro substituents. The table below outlines the key rotational conformers that would be investigated in such a study.

| Conformer | Description | Expected Relative Stability |

| Conformer A | Methyl group of the methoxy is oriented towards the nitro group | Potentially less stable due to steric hindrance |

| Conformer B | Methyl group of the methoxy is oriented away from the nitro group | Potentially more stable due to reduced steric hindrance |

Further detailed computational analysis, such as relaxed potential energy surface scans, would be required to accurately determine the geometries, relative energies, and rotational barriers for the conformers of this compound.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Versatile Synthetic Intermediate

In the realm of organic chemistry, 3-Fluoro-2-nitroanisole is recognized as a valuable intermediate, providing a scaffold upon which greater molecular complexity can be built. lookchem.com The presence of multiple functional groups offers chemists a selection of reactive sites that can be addressed with high selectivity to construct intricate molecular frameworks.

This compound functions as a fundamental building block in the assembly of complex organic structures. lookchem.com The nitro and fluoro groups act as versatile handles for a variety of chemical transformations. The nitro group can be readily reduced to an amine, which then serves as a nucleophile or a directing group for further reactions, such as amide bond formation. nbinno.com This versatility is crucial for creating the complex molecular architectures required in modern chemical research. nbinno.com The fluorine atom and the methoxy (B1213986) group also influence the reactivity of the aromatic ring, allowing for selective substitutions and modifications, which are pivotal for the structural elaboration of molecules. lookchem.com

The strategic utility of fluorinated intermediates is well-documented in synthetic chemistry. For instance, the combination of C-H bond fluorination followed by nucleophilic aromatic substitution (SNAr) has been shown to simplify the synthesis of complex molecules relevant to medicinal chemistry. nih.gov While not a direct application of this compound, this principle highlights the value of the fluoro-aromatic moiety present in the compound, making it a desirable starting material for syntheses that may involve such substitution reactions.

Aromatic nitro compounds are important intermediates in synthetic organic chemistry, often serving as precursors for biologically active molecules, including heterocyclic systems. researchgate.net Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of pharmaceutical and materials science. mdpi.com The synthesis of novel nitro heterocyclic compounds is an active area of research due to their diverse biological activities. researchgate.net

This compound, as a substituted nitrobenzene (B124822), is a logical candidate for the synthesis of novel heterocyclic structures. The nitro group can be transformed into an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. The fluorine atom can influence the electronic properties and subsequent reactivity of the molecule, potentially guiding the regioselectivity of cyclization reactions or becoming an integral part of the final heterocyclic system's properties. Research into the synthesis of substituted azolo-as-triazines, for example, involves the diazotization and coupling of aminoazoles, followed by cyclization—a process where an amino derivative of a compound like this compound could potentially be employed. nih.gov

Role in Pharmaceutical and Agrochemical Synthesis Research

The unique properties conferred by the fluorine and nitro groups make this compound a significant intermediate in the synthesis of compounds for the pharmaceutical and agrochemical industries. lookchem.com Its role is pivotal in the structural modification of molecules to create new drug candidates and pesticides. lookchem.com

Nitro-containing compounds exhibit a wide spectrum of biological activities, including antibiotic, antiparasitic, and antineoplastic properties. researchgate.netmdpi.com Consequently, aromatic nitro compounds like this compound are valuable precursors in the synthesis of new bioactive molecules. researchgate.net The compound serves as a key intermediate for pharmaceuticals and agrochemicals, enabling the creation of novel drug candidates with potential therapeutic benefits. lookchem.com The transformation of the nitro group into other functionalities is a common strategy in medicinal chemistry to explore structure-activity relationships and optimize the biological profile of a lead compound.

| Functional Group | Role in Synthesis | Contribution to Final Product Properties |

|---|---|---|

| Nitro (NO₂) | Can be reduced to an amine (NH₂) for further reactions (e.g., amide coupling, cyclization). nbinno.com | The resulting amine is a common feature in many biologically active compounds, influencing solubility and receptor binding. |

| Fluoro (F) | Influences regioselectivity of reactions; can be a site for nucleophilic aromatic substitution. nih.gov | Enhances metabolic stability, lipophilicity, and binding affinity. nbinno.comagcchem.com |

| Methoxy (OCH₃) | Acts as a directing group in electrophilic aromatic substitution; can be cleaved to a hydroxyl group. | Affects solubility, metabolic pathways, and can participate in hydrogen bonding. |

The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a widely used strategy in drug design to enhance a molecule's pharmacological profile. agcchem.com Fluorine can improve metabolic stability, increase lipophilicity (which can aid in crossing cell membranes), and enhance the binding affinity of a drug to its target protein. nbinno.comalfa-chemistry.com Fluorinated APIs are almost exclusively synthetic, as naturally occurring organofluorine compounds are rare. alfa-chemistry.com

This compound is a valuable building block in this context. It provides a pre-fluorinated aromatic ring that can be incorporated into larger, more complex molecules destined to become APIs. nbinno.com Using such an intermediate saves synthetic steps and avoids the often harsh conditions required for direct fluorination later in a synthesis. agcchem.com The presence of the fluorine atom in molecules derived from this compound is a crucial design element for developing metabolically robust and effective pharmaceutical agents. nbinno.com

Contributions to Advanced Materials Development

The development of advanced materials often relies on organic molecules with specific, tunable properties. Organofluorine chemistry plays a significant role in this field. For example, fluorinated compounds are utilized in materials chemistry for applications ranging from liquid crystals to energetic materials. purdue.edu

A related compound, 3,5-Difluoro-2,4,6-trinitroanisole (DFTNAN), has been investigated as a potential next-generation melt-cast explosive, highlighting the role of fluorinated nitroaromatics in the field of energetic materials. semanticscholar.org The introduction of fluorine atoms can affect properties such as thermal stability and reaction pathways during decomposition. semanticscholar.org While this compound is not as heavily nitrated, its structure as a fluorinated nitroaromatic suggests its potential as a foundational molecule or intermediate for the synthesis of more complex molecules for materials science research, including the development of polymers or energetic materials where thermal stability and density are key parameters.

Polymer and Coating Precursors

While direct, large-scale application of this compound as a monomer in commercial polymers and coatings is not widely documented, its chemical structure is indicative of its potential as a valuable precursor. The incorporation of fluorine atoms into polymers is a well-established strategy to enhance properties such as thermal stability, chemical resistance, and low surface energy. umn.eduresearchgate.net Fluorinated polymers are sought after for high-performance coatings due to these desirable characteristics. core.ac.uk

The presence of both a nitro group and a fluorine atom on the anisole (B1667542) ring of this compound offers multiple reaction sites for polymerization or modification of polymer backbones. In principle, the nitro group can be reduced to an amine, which is a common functional group for creating polyamides and polyimides. The fluorine atom can also participate in nucleophilic aromatic substitution reactions, allowing for the grafting of the molecule onto other polymer chains. While specific research on polymers derived directly from this compound is limited, the broader field of fluorinated polymers suggests its potential as a building block for creating materials with enhanced durability and specialized surface properties. umn.eduresearchgate.net

Energetic Materials Research (e.g., fluorinated trinitroanisole analogs)

A significant area of investigation for compounds related to this compound is in the field of energetic materials. The synthesis of fluorinated analogs of trinitroanisole has yielded promising results in the quest for powerful yet insensitive explosives. One such analog, 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), has demonstrated superior performance characteristics compared to traditional explosives like TNT.

DFTNAN, which can be conceptualized as a further nitrated and fluorinated derivative of a compound like this compound, exhibits a remarkable combination of high density, high detonation velocity, and excellent thermal stability, coupled with very low sensitivity to impact and friction. This makes it a promising candidate for melt-cast explosives. The introduction of fluorine into the aromatic ring is a key factor in achieving this balance of energy and safety.

Below is a data table comparing the properties of DFTNAN with TNT.

| Property | 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) | 2,4,6-trinitrotoluene (TNT) |

| Density (g/cm³) | 1.81 | 1.65 |

| Detonation Velocity (km/s) | 8.54 | 6.90 |

| Melting Point (°C) | 82 | 80.6 |

| Impact Sensitivity (J) | > 60 | 15 |

| Friction Sensitivity (N) | > 360 | 353 |

This data highlights the significant improvements in both performance (density and detonation velocity) and safety (impact and friction sensitivity) of the fluorinated trinitroanisole analog compared to TNT.

Thermal Rearrangement Copolymers for Gas Separation Membranes

Thermally rearranged (TR) polymers are a class of materials that have shown exceptional performance in gas separation membranes, prized for their high permeability and selectivity. nih.govmsrjournal.com The introduction of fluorine-containing monomers into the backbone of these polymers is a key strategy for enhancing their gas separation properties. msrjournal.com The bulky and rigid nature of fluorinated groups helps to create a microporous structure within the polymer matrix, which facilitates the selective passage of certain gas molecules. msrjournal.com

Exploration in Analytical Chemistry and Reference Standards

In the realm of analytical chemistry, pure chemical compounds serve as essential reference standards for the identification and quantification of substances in various samples. This compound is commercially available from several chemical suppliers as a research-grade chemical. lookchem.comscbt.comsigmaaldrich.combldpharm.comaksci.comusbio.net Its availability in a relatively pure form allows it to be used as a starting material for synthesis and as a reference point in analytical techniques such as chromatography and spectroscopy.

For a compound to be officially designated as a certified reference material (CRM), it must undergo a rigorous validation process to establish its purity and identity with a high degree of certainty, complete with a certificate of analysis. While this compound is widely available for research purposes, documentation of its certification as a CRM for specific regulated analytical methods is not extensively published. However, its role as a well-characterized chemical intermediate makes it a de facto standard in research laboratories for confirming the synthesis of its derivatives and as a benchmark in the development of new analytical methods.

Theoretical Aspects of Electronic Structure and Reactivity

Quantum Chemical Descriptors and Their Correlation with Reactivity

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help to quantify its reactivity. These descriptors are rooted in molecular orbital theory and provide essential insights into the molecule's stability and reaction tendencies.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. wikipedia.org The HOMO represents the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic nature. ossila.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. ossila.com

Table 1: Frontier Orbitals and Reactivity

| Orbital/Concept | Description | Relevance to Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that contains electrons. | Associated with the ability to donate electrons (nucleophilicity). ossila.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that does not contain electrons. | Associated with the ability to accept electrons (electrophilicity). ossila.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. wikipedia.org | Indicates chemical stability and reactivity. A smaller gap generally corresponds to higher reactivity. wikipedia.orgirjweb.com |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the total electrostatic potential on the surface of a molecule. youtube.com These maps are invaluable for predicting how a molecule will interact with other charged species, revealing regions that are rich or deficient in electrons. Color-coding is used to identify these areas: red typically indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue signifies regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). youtube.com Green and yellow represent areas of intermediate potential.

For 3-Fluoro-2-nitroanisole, an MEP map would clearly show the electronic influence of its substituents.

Negative Regions (Red): The oxygen atoms of the nitro group and the methoxy (B1213986) group would exhibit strong negative potential due to the high electronegativity of oxygen and the presence of lone pairs. These areas are the primary sites for interaction with electrophiles.

Positive Regions (Blue): The area around the hydrogen atoms of the benzene (B151609) ring and the carbon atom attached to the nitro group (the ipso-carbon) would likely show positive potential. walisongo.ac.id The powerful electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient, particularly at the ipso-carbon, rendering it susceptible to nucleophilic attack. walisongo.ac.id

The MEP map provides a visual confirmation of the electronic effects predicted by resonance and inductive arguments, offering a clear guide to the molecule's reactive sites.

Substituent Effects on Aromaticity and Electron Density Distribution

The distribution of electron density in the aromatic ring of this compound is determined by the cumulative inductive and resonance effects of its three substituents. libretexts.org

Nitro Group (-NO2): This is a strongly deactivating group. It withdraws electron density from the ring through both a powerful inductive effect (due to the positive formal charge on the nitrogen) and a strong resonance effect. minia.edu.eglibretexts.org This significantly reduces the ring's nucleophilicity, making it much less reactive towards electrophilic aromatic substitution compared to benzene. lumenlearning.com

Methoxy Group (-OCH3): This is a strongly activating group. The oxygen atom is more electronegative than carbon, leading to a slight electron-withdrawing inductive effect. However, this is vastly overshadowed by its powerful electron-donating resonance effect, where the oxygen's lone pairs delocalize into the aromatic π-system. libretexts.orglumenlearning.com This significantly increases the electron density of the ring, making it more susceptible to electrophilic attack.

Table 2: Summary of Substituent Effects in this compound

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |

|---|---|---|---|

| -NO2 (Nitro) | Strongly withdrawing | Strongly withdrawing | Strongly deactivating minia.edu.eg |

| -F (Fluoro) | Strongly withdrawing | Weakly donating | Weakly deactivating lumenlearning.com |

| -OCH3 (Methoxy) | Weakly withdrawing | Strongly donating | Strongly activating libretexts.org |

Computational Prediction of Reaction Energetics and Selectivity

Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows for the detailed prediction of reaction pathways, energetics, and product selectivity. nih.gov For a molecule like this compound, these methods can be used to model potential reactions, such as nucleophilic aromatic substitution or further electrophilic substitution.

By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a proposed reaction can be constructed. mdpi.com Key parameters derived from these calculations include:

Activation Energy (ΔG‡): The energy barrier that must be overcome for a reaction to proceed. Lower activation energies correspond to faster reaction rates.

For example, in a study of the thermal decomposition of the related compound 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), computational analysis helped identify the trigger bond (the weakest bond that breaks first) and map out the subsequent reaction pathways. nih.govresearchgate.net Similar computational approaches applied to this compound could predict the most likely sites for nucleophilic attack by calculating the activation energies for substitution at different positions on the ring. This allows for a priori determination of regioselectivity, guiding synthetic efforts and providing a deeper understanding of the molecule's intrinsic reactivity.

Table of Compounds Mentioned

Environmental Impact and Safety Considerations in Research Contexts

Hazard Profiling and Risk Assessment in Laboratory Practice

A comprehensive risk assessment begins with a detailed hazard profile of 3-Fluoro-2-nitroanisole. This compound is classified as an irritant and is associated with specific target organ toxicity. jk-sci.com

Table 1: GHS Hazard Classifications for this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Chronic Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Data sourced from Sigma-Aldrich

Skin Irritation: this compound is classified as a skin irritant. Direct contact can cause inflammation, redness, and discomfort. synquestlabs.com Protective gloves and clothing are mandatory to prevent skin exposure. fishersci.comsigmaaldrich.com In case of contact, the affected area should be washed immediately with soap and plenty of water. apolloscientific.co.uk

Eye Irritation: The compound poses a risk of serious eye irritation. Exposure to the eyes can result in significant damage. synquestlabs.com Appropriate eye protection, such as safety glasses or goggles, must be worn when handling this chemical. fishersci.com If eye contact occurs, it is crucial to rinse cautiously with water for several minutes. apolloscientific.co.ukfishersci.com

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation. apolloscientific.co.uknih.gov All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. fishersci.comfishersci.com If inhaled, the individual should be moved to fresh air. apolloscientific.co.uk

Acute Exposure: The primary risks associated with acute exposure are irritation to the skin, eyes, and respiratory system, as indicated by its GHS classification. The substance is also categorized as harmful if swallowed. synquestlabs.comapolloscientific.co.uk

Chronic Exposure: While specific long-term toxicity data for this compound is not extensively documented, the broader class of nitroaromatic compounds warrants caution. Some related nitroaromatic compounds, such as 2-nitroanisole, are considered potent carcinogens in rodents and can cause methaemoglobinaemia, which reduces the blood's ability to carry oxygen. nih.govnih.gov Given these precedents, repeated or prolonged exposure to this compound should be avoided by adhering to stringent safety protocols.

Safe Handling Protocols and Waste Management

Proper handling and disposal are critical for minimizing the risks associated with this compound.

Containment: In a laboratory setting, this compound should be stored in a cool, dry, and well-ventilated place in tightly sealed containers. fishersci.comlookchem.com It should be stored away from incompatible materials such as strong bases and oxidizing agents. fishersci.com Engineering controls, such as the use of a chemical fume hood, are essential to contain vapors and dust. fishersci.com